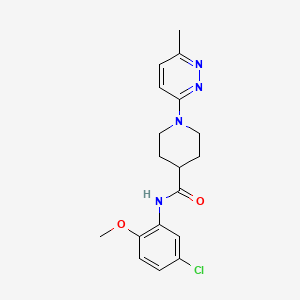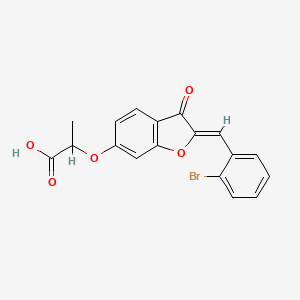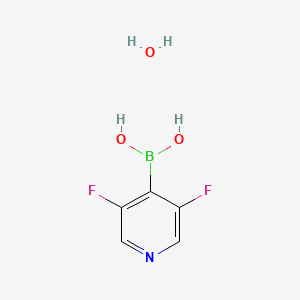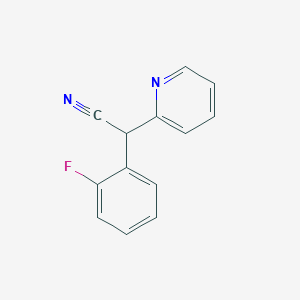![molecular formula C20H20N2O3 B2802554 3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-81-4](/img/structure/B2802554.png)
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide moiety and a quinolinone moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities . Quinolinones, on the other hand, are a type of heterocyclic compound that contain a benzene ring fused to a pyridone ring . They are also known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzamide moiety attached to a quinolinone moiety via an ethyl linker . The 3-methoxy group would be attached to the benzene ring of the benzamide, and the 7-methyl-2-oxo group would be on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound contains a quinoline moiety, which is often used in the synthesis of heterocycles . Quinoline derivatives have been used in the synthesis of four-membered to seven-membered heterocycles, many of which show unique biological activities .
Antiviral Applications
Quinoline derivatives have shown potential as antiviral agents . For example, 4-Hydroxy-2-quinolones have shown inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives, which share a similar structure to quinoline, have demonstrated anti-inflammatory activities . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have similar applications.
Anticancer Applications
Both indole and quinoline derivatives have shown potential as anticancer agents . This suggests that the compound could potentially be used in cancer research and treatment.
Antioxidant Applications
Quinoline derivatives have been used in antioxidant assays . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have antioxidant properties.
Antibacterial Applications
Heterocycles based on the 1,2,3-triazole moiety, which is similar to the quinoline moiety in the compound, have shown antibacterial activities . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-7-14-11-16(20(24)22-18(14)10-13)8-9-21-19(23)15-4-3-5-17(12-15)25-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCADKBWZGISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)

